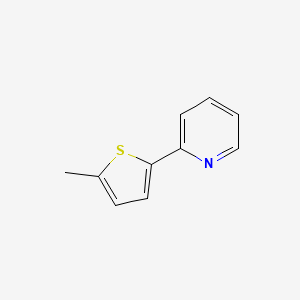

2-(5-Methylthiophen-2-yl)pyridine

Description

2-(5-Methylthiophen-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring directly bonded to a 5-methyl-substituted thiophene moiety. Its derivatives are explored for applications ranging from enzyme inhibition to ligand design in metal complexes .

Properties

IUPAC Name |

2-(5-methylthiophen-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-5-6-10(12-8)9-4-2-3-7-11-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIIMRAUHWVENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577389 | |

| Record name | 2-(5-Methylthiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139003-60-4 | |

| Record name | 2-(5-Methylthiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylthiophen-2-yl)pyridine typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-methylthiophene-2-boronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylthiophen-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Halogenating agents, nitrating agents, sulfuric acid as catalyst.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, thioether derivatives.

Substitution: Halogenated, nitrated pyridine derivatives.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)pyridine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)pyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. In biological systems, its mechanism may involve interaction with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary based on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized in Table 1.

Key Observations :

Physical and Chemical Properties

- Molecular Weight : this compound (175.25 g/mol) is heavier than 2-fluoro-5-(methylthio)pyridine (143.18 g/mol, ) due to the absence of electronegative fluorine .

- Solubility : Predominantly hydrophobic due to the methyl-thiophene group; solubility in polar solvents (e.g., DMF, DMSO) is expected to surpass sulfonyl analogs like compound 15 .

Biological Activity

2-(5-Methylthiophen-2-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a heterocyclic compound featuring both thiophene and pyridine moieties. The presence of these functional groups is believed to contribute to its diverse biological activities. The compound has been investigated for its potential as a bioactive molecule with applications in various therapeutic areas, including oncology and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, potentially leading to reduced tumor growth or microbial viability.

- Receptor Modulation : It may act on various receptors, influencing signaling pathways critical for cell survival and proliferation.

These interactions can lead to modulation of biological pathways, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a synthesized Schiff base derived from this compound demonstrated significant antibacterial effects in vitro, outperforming standard antibiotics like streptomycin .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In particular, it has been evaluated against different cancer cell lines, showing promising results in inhibiting cell proliferation. For example, compounds structurally related to this compound have demonstrated cytotoxic effects in glioblastoma models with IC50 values indicating effective concentrations for therapeutic use .

Case Studies and Research Findings

-

Antibacterial Studies :

Compound Activity Against S. aureus Activity Against E. coli Schiff Base Ligand Moderate Weak Cu(II) Complex Strong Moderate Zn(II) Complex Very Strong Strong -

Anticancer Studies :

Compound Name IC50 (µM) Derivative A 0.59 Derivative B 1.17

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.